Trichloromethyl trichloroacetate

CAS No.: 6135-29-1

Cat. No.: VC16966118

Molecular Formula: C3Cl6O2

Molecular Weight: 280.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6135-29-1 |

|---|---|

| Molecular Formula | C3Cl6O2 |

| Molecular Weight | 280.7 g/mol |

| IUPAC Name | trichloromethyl 2,2,2-trichloroacetate |

| Standard InChI | InChI=1S/C3Cl6O2/c4-2(5,6)1(10)11-3(7,8)9 |

| Standard InChI Key | YYWRWVLWCGOORG-UHFFFAOYSA-N |

| Canonical SMILES | C(=O)(C(Cl)(Cl)Cl)OC(Cl)(Cl)Cl |

Introduction

Structural and Molecular Characteristics

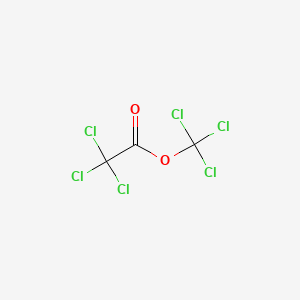

Trichloromethyl trichloroacetate consists of a trichloromethyl group (CCl₃) bonded via an ester linkage to a trichloroacetate moiety (OCOCCl₃). The electron-withdrawing effects of the chlorine atoms significantly influence its electronic structure. Bond lengths and angles can be extrapolated from analogous compounds like methyl trichloroacetate (CCl₃COOCH₃), where the C–Cl bond length is approximately 176.3 pm, and the C–C bond is 146.0 pm . The ester group’s carbonyl (C=O) bond is expected to exhibit a length near 122 pm, typical of carboxylate esters.

The compound’s molecular symmetry and high halogen content suggest a crystalline solid or viscous liquid at room temperature, with a density exceeding 1.49 g/cm³ (comparable to methyl trichloroacetate ). Its refractive index is likely near 1.46, similar to other chlorinated acetates .

Synthesis Pathways

Esterification of Trichloroacetic Acid

Subsequent esterification:

This method mirrors the industrial production of methyl trichloroacetate, where trichloroacetic acid reacts with methanol under acidic catalysis.

Chlorination of Acetate Esters

An alternative pathway involves exhaustive chlorination of dimethyl oxalate or related esters. For example, chlorinating methyl acetate at elevated temperatures (200–400°C) in the presence of catalysts like ZnCl₂ yields methyl trichloroacetate . Applying similar conditions to a bulkier ester substrate could theoretically produce trichloromethyl trichloroacetate, though side reactions (e.g., CCl₄ formation) may dominate .

Physicochemical Properties

Based on analogs, key properties include:

The compound’s instability in aqueous environments arises from the susceptibility of both the ester group and CCl₃ moieties to hydrolysis. For instance, trichloroacetonitrile hydrolyzes rapidly in water to form trichloroacetamide , suggesting similar reactivity for trichloromethyl trichloroacetate.

Reactivity and Applications

Nucleophilic Substitution

The trichloromethyl group acts as a leaving group in SN2 reactions. For example, treatment with alkoxide ions (RO⁻) could yield orthocarbonate derivatives:

This reactivity mirrors trichloroacetonitrile’s use in synthesizing orthocarbonic acid esters .

Industrial and Research Applications

While direct applications of trichloromethyl trichloroacetate are undocumented, its structural analogs serve as:

-

Solvents: Methyl trichloroacetate is used in organic synthesis due to its high polarity .

-

Fungicide precursors: Trichloroacetonitrile derivatives are intermediates in agrochemical production .

-

Polymer modifiers: Chlorinated esters can act as flame retardants or plasticizers.

Environmental Impact

Chlorinated esters persist in aquatic systems and bioaccumulate in lipid-rich tissues. Microbial degradation pathways (e.g., reductive dechlorination) are slow, leading to environmental persistence. Regulatory frameworks like the Stockholm Convention may restrict its use if commercialized.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume